molecular formula C2H6BrOP B13517525 Dimethylphosphinoyl bromide

Dimethylphosphinoyl bromide

Cat. No.: B13517525
M. Wt: 156.95 g/mol
InChI Key: OPAQIMUKVFWWHE-UHFFFAOYSA-N
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Description

Dimethylphosphinoyl bromide is an organophosphorus compound with the molecular formula C2H6BrOP. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized in organic synthesis.

Preparation Methods

Dimethylphosphinoyl bromide can be synthesized through several methods. One common synthetic route involves the reaction of dimethylphosphine oxide with bromine. The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, and the reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial production methods often involve the use of large-scale reactors where dimethylphosphine oxide is continuously fed into the reactor along with bromine. The reaction mixture is then distilled to separate the desired product from byproducts and unreacted starting materials .

Chemical Reactions Analysis

Dimethylphosphinoyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphinoyl derivatives.

    Oxidation Reactions: The compound can be oxidized to form dimethylphosphinoyl oxide.

    Reduction Reactions: It can be reduced to form dimethylphosphine.

Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Dimethylphosphinoyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethylphosphinoyl bromide exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modification of biological pathways. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Dimethylphosphinoyl bromide can be compared with other similar compounds such as:

    Dimethylphosphinoyl chloride: Similar in reactivity but uses chlorine instead of bromine.

    Dimethylphosphinoyl iodide: Uses iodine and has different reactivity and stability profiles.

    Dimethylphosphinoyl fluoride: Known for its use in nerve agents and has a different mechanism of action.

The uniqueness of this compound lies in its specific reactivity with bromine, which can offer distinct advantages in certain synthetic applications .

Properties

Molecular Formula

C2H6BrOP

Molecular Weight

156.95 g/mol

IUPAC Name

[bromo(methyl)phosphoryl]methane

InChI

InChI=1S/C2H6BrOP/c1-5(2,3)4/h1-2H3

InChI Key

OPAQIMUKVFWWHE-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)Br

Origin of Product

United States

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